4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine
Description
4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methylthioimidazole moiety. This structure combines the aromaticity and electron-rich nature of pyridine with the versatile pharmacological properties of imidazole derivatives. Such methods typically yield high-purity products characterized by NMR, HPLC, and mass spectrometry .
Imidazole-containing compounds are renowned for their broad biological activities, including anticancer, antimicrobial, and antioxidant properties . The thioether linkage in 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine enhances stability and may facilitate interactions with biological targets, such as enzymes or receptors, through sulfur-mediated bonding.
Properties
IUPAC Name |
4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-13-7-6-12-10(13)14-8-9-2-4-11-5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIJPJFDCJIBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a pyridine derivative. One common method is the nucleophilic substitution reaction where the thiol group of the imidazole reacts with a halomethylpyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole or pyridine rings.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the imidazole or pyridine rings.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can interact with various receptors, modulating their activity. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Variations and Functional Implications
Core Heterocycle Differences: Pyridine vs. Quinoline (Balamapimod): The quinoline core in Balamapimod enhances planar rigidity and π-π stacking, critical for kinase inhibition in oncology . In contrast, the pyridine core in the target compound may offer simpler synthetic routes and better solubility.
Substituent Effects :
- Thioether Linkages : The (1-methylimidazol-2-yl)thio group is conserved across all compounds, likely contributing to redox activity or metal coordination.
- Aromatic Modifications : Trimethoxyphenyl () and dimethoxyphenyl () groups enhance lipophilicity and membrane permeability, critical for CNS-targeting drugs or flavor compounds .
Biological Activity: Anticancer Potential: Pyrimidine derivative () shows potent kinase inhibition due to the trimethoxyphenyl and cyano groups, which stabilize binding pockets . The target compound’s simpler structure may require optimization for similar efficacy. Toxicity Profile: S3643 () underwent rigorous toxicological evaluation for food safety, highlighting the importance of substituent choice in reducing adverse effects .
Physicochemical Properties
- Melting Points : Triazole-thio derivatives () exhibit higher melting points (140–240°C) due to hydrogen bonding, whereas imidazole-thio compounds may have lower melting points, enhancing solubility .
- Stability : Thioether linkages generally improve oxidative stability compared to ethers or amines, as seen in S3643’s food-grade safety profile .
Biological Activity
4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a thioether and an imidazole moiety. Its structure can be represented as follows:
Where:
- C1 : Pyridine ring
- C2 : Thioether linkage
- C3 : Imidazole ring
Biological Activity Overview
Research indicates that compounds containing pyridine and imidazole structures exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of pyridine can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Effects : The imidazole component is known for its antimicrobial properties, making these compounds potential candidates for treating infections.
- Antioxidant Properties : The thioether group may contribute to the compound's ability to scavenge free radicals.
Antitumor Activity
A recent study evaluated the antiproliferative activity of various pyridine derivatives, including 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine), against several cancer cell lines such as A431 (epidermoid carcinoma), U87 (glioblastoma), and MDA-MB-231 (breast cancer). The findings are summarized in Table 1:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine | A431 | 0.075 |
| U87 | 0.069 | |
| MDA-MB-231 | 0.0046 |
These results indicate that this compound exhibits potent antiproliferative effects, particularly against breast cancer cells.
Antimicrobial Properties
In another study, the antimicrobial activity of various imidazole-containing compounds was assessed. The results showed that compounds similar to 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 10–50 µg/mL.
The biological activity of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : It may enhance ROS production, leading to oxidative stress in cells.
- Enzyme Inhibition : The imidazole ring can interact with key enzymes involved in cellular metabolism, affecting their activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-free thioether coupling. For example, aryl halides (e.g., chloropyridine derivatives) react with thiol-containing imidazoles under basic conditions (K₂CO₃ in DMF/THF) to form thioether linkages . Key intermediates are characterized using IR, ¹H/¹³C NMR, and HR-MS to confirm regioselectivity and purity. For instance, HR-MS analysis (e.g., [M+Na]⁺ peaks) ensures accurate mass verification .
Q. Which spectroscopic techniques are critical for structural validation of this compound, and how are spectral contradictions resolved?
- Methodological Answer : ¹H NMR is essential for confirming the methylthio (-SCH₂-) bridge (δ ~4.5 ppm) and pyridine/imidazole aromatic protons. Discrepancies in splitting patterns may arise from conformational flexibility; variable-temperature NMR or NOE experiments can resolve ambiguities . X-ray crystallography (e.g., Bruker SMART APEX II) provides definitive bond-length/angle data, particularly for imidazole-pyridine torsion angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)pyridine in scalable syntheses?
- Methodological Answer : Solvent selection (e.g., toluene for SNAr vs. DMF for thioether coupling) and catalyst screening (e.g., NaH for cyclization) significantly impact yields. For example, NaH in DMF/THF achieves >90% cyclization efficiency in related imidazolidinone syntheses . Kinetic studies (HPLC monitoring) can identify rate-limiting steps, such as thiol deprotonation .
Q. What strategies address conflicting biological activity data in xanthine oxidase (XO) inhibition assays involving imidazole-pyridine hybrids?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH-dependent XO activity). Standardize protocols using positive controls (e.g., allopurinol) and validate via dose-response curves (IC₅₀ calculations). Molecular docking (AutoDock Vina) can reconcile discrepancies by comparing binding poses; for example, imidazole-thioether moieties may adopt non-canonical orientations in the XO active site .
Q. How does modifying the pyridine or imidazole substituents affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on pyridine) to modulate logP and solubility. QSAR models predict bioavailability; for instance, 3,4,5-trimethoxy groups on aryl rings enhance membrane permeability in related pyrimidine derivatives . Thermoanalytical techniques (TGA/DTA) quantify thermal stability, which correlates with shelf life .
Q. What computational methods validate the compound’s interaction with biological targets, and how are force-field parameters optimized?
- Methodological Answer : Density Functional Theory (DFT) calculates partial charges for imidazole-thioether motifs, while molecular dynamics (AMBER) simulates binding kinetics. For example, imidazole-pyridine torsional barriers (~10 kcal/mol) influence conformational sampling in enzyme pockets . Cross-validate with experimental IC₅₀ and SPR binding data.
Data Analysis and Reproducibility
Q. How can researchers resolve inconsistencies in HPLC purity reports across synthetic batches?
- Methodological Answer : Use orthogonal methods: LC-MS to detect low-abundance impurities (e.g., des-methyl byproducts) and 2D NMR (HSQC/HMBC) to assign trace contaminants. Adjust gradient elution (e.g., 0.1% TFA in acetonitrile/water) to improve peak resolution .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
